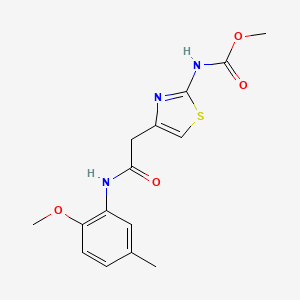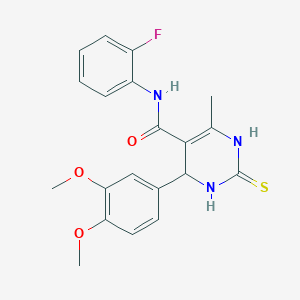![molecular formula C11H7ClF3NO2 B2569866 2-(クロロメチル)-5-[3-(トリフルオロメトキシ)フェニル]-1,3-オキサゾール CAS No. 2248301-08-6](/img/structure/B2569866.png)
2-(クロロメチル)-5-[3-(トリフルオロメトキシ)フェニル]-1,3-オキサゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole is a heterocyclic compound that features both an oxazole ring and a trifluoromethoxyphenyl group
科学的研究の応用
2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.
作用機序
Target of Action
The compound “2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole” could potentially interact with various biological targets due to the presence of the trifluoromethoxy phenyl group and the oxazole ring. These groups are often found in pharmaceuticals and agrochemicals .
Mode of Action
The trifluoromethoxy group in “2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole” could potentially undergo trifluoromethylation of carbon-centered radical intermediates . The oxazole ring might interact with biological targets through hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
Biochemical Pathways
Compounds with trifluoromethyl groups are often involved in radical chemistry .
生化学分析
Biochemical Properties
The trifluoromethyl group in 2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates
Cellular Effects
Compounds with trifluoromethyl groups have been shown to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Molecular Mechanism
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Metabolic Pathways
The trifluoromethyl group is known to be involved in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole typically involves the formation of the oxazole ring followed by the introduction of the chloromethyl and trifluoromethoxyphenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The trifluoromethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the chloromethyl group can be added using chloromethylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
Major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-5-phenyl-1,3-oxazole: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in reactivity and stability.
Uniqueness
The presence of the trifluoromethoxy group in 2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole imparts unique properties such as increased lipophilicity and enhanced chemical stability, making it a valuable compound for various applications.
特性
IUPAC Name |
2-(chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO2/c12-5-10-16-6-9(17-10)7-2-1-3-8(4-7)18-11(13,14)15/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYKNAIHNDRGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(O2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
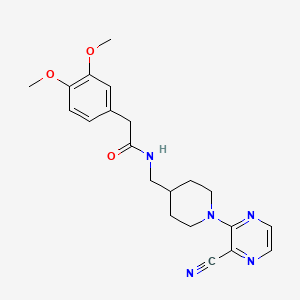
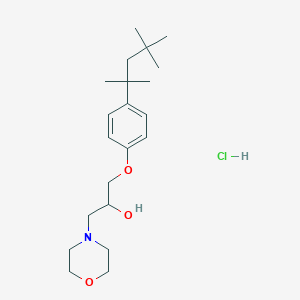
![3-(furan-2-ylmethyl)-10-methyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2569786.png)
![3-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2569789.png)
![2,3-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2569792.png)
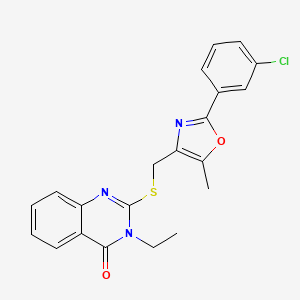
![[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2569795.png)

![METHYL 4-({[2-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]CARBAMOTHIOYL}AMINO)-4-OXOBUTANOATE](/img/structure/B2569798.png)
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2569799.png)
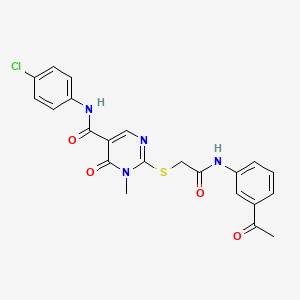
![(8-Tert-butyl-1-oxa-4-azaspiro[4.5]decane-3,3-diyl)dimethanol](/img/structure/B2569802.png)
